molecular formula C17H12N2O2 B14147826 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one CAS No. 796879-05-5

3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one

Cat. No.: B14147826
CAS No.: 796879-05-5
M. Wt: 276.29 g/mol
InChI Key: GTEDHMHLVXBEGM-UHFFFAOYSA-N
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Description

3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one typically involves the reaction of 3-aminoquinoline with an appropriate isobenzofuran derivative. One common method involves the use of enaminones derived from 3-aminoquinoline . The reaction is usually carried out in a solvent mixture of ethanol and water, with potassium hydrogen sulfate as a catalyst, under ultrasound irradiation at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure from which many derivatives, including 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one, are synthesized.

    Chloroquine: A well-known anti-malarial drug with a quinoline core structure.

    Camptothecin: An anti-cancer agent with a quinoline-based structure.

Uniqueness

This compound is unique due to its isobenzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific activity profile in various applications .

Properties

CAS No.

796879-05-5

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-(quinolin-6-ylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H12N2O2/c20-17-14-6-2-1-5-13(14)16(21-17)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10,16,19H

InChI Key

GTEDHMHLVXBEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC4=C(C=C3)N=CC=C4

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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